molecular formula C13H11F3O4 B1420096 Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate CAS No. 737772-44-0

Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate

Cat. No.: B1420096
CAS No.: 737772-44-0
M. Wt: 288.22 g/mol
InChI Key: CSIYGIMIOPJOBG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate is a chemical compound with the molecular formula C13H11F3O4 and a molecular weight of 288.22 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoate ester

Scientific Research Applications

Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate typically involves the reaction of ethyl acetoacetate with 2-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O4/c1-2-20-12(19)11(18)7-10(17)8-5-3-4-6-9(8)13(14,15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIYGIMIOPJOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate
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